Resomelagon acetate, also known as AP1189 acetate, is a novel compound that acts as a biased agonist of melanocortin receptors, specifically targeting melanocortin receptor type 1 and type 3. It has been developed primarily for its potential therapeutic applications in treating autoimmune and inflammatory diseases, particularly rheumatoid arthritis. The compound is notable for its ability to modulate inflammatory processes while minimizing the side effects commonly associated with traditional glucocorticoid therapies.
Resomelagon is synthesized by SynAct Pharma AB, a biotechnology company focused on developing therapies that leverage the melanocortin system to resolve inflammation. The compound has entered clinical trials, demonstrating promising results in early-phase studies for patients with rheumatoid arthritis and other inflammatory conditions .
Resomelagon acetate is classified as a pharmaceutical compound under the category of melanocortin receptor agonists. Specifically, it is recognized for its selective action on melanocortin receptor type 1 and type 3, which are implicated in various physiological processes including inflammation and immune response regulation .
The synthesis of resomelagon acetate involves several chemical reactions that construct the complex molecular structure characteristic of this compound. While specific synthetic pathways are proprietary to SynAct Pharma, the general approach includes:
The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of resomelagon acetate during synthesis .
Resomelagon acetate has a complex molecular structure characterized by its peptide-like backbone and specific functional groups that confer its activity at melanocortin receptors. The molecular formula for resomelagon acetate is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol.
Resomelagon acetate primarily engages in receptor-mediated interactions rather than undergoing typical chemical reactions like those seen in small molecules. Its mechanism of action involves binding to melanocortin receptors, leading to downstream signaling cascades that modulate inflammatory responses.
Upon binding to melanocortin receptor type 1 and type 3, resomelagon activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production. This activation leads to various biological effects including anti-inflammatory responses and modulation of immune cell activity .
The mechanism by which resomelagon exerts its effects involves:
Clinical studies have shown that resomelagon significantly reduces disease activity scores in patients with rheumatoid arthritis compared to placebo treatments, indicating its effectiveness in modulating inflammatory processes .
Resomelagon acetate is primarily investigated for its therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis. Its ability to selectively activate melanocortin receptors provides a promising alternative to conventional glucocorticoid therapies, potentially reducing side effects while maintaining efficacy . Ongoing clinical trials aim to establish optimal dosing regimens and confirm its safety profile for broader therapeutic applications in inflammatory diseases .
Resomelagon acetate (AP1189 acetate) is a synthetic small molecule agonist that selectively targets melanocortin receptors, specifically Melanocortin 1 Receptor and Melanocortin 3 Receptor. These receptors belong to the class A G protein-coupled receptor family, characterized by seven transmembrane α-helical domains, extracellular N-termini, and intracellular C-termini. Resomelagon acetate binds to conserved residues within the extracellular loops and transmembrane domains of Melanocortin 1 Receptor and Melanocortin 3 Receptor, stabilizing active conformations that facilitate downstream signaling. Unlike peptide-based melanocortin agonists (e.g., α-melanocyte-stimulating hormone), Resomelagon acetate lacks structural motifs that activate Melanocortin 2 Receptor, thereby avoiding cortisol release and associated glucocorticoid-like side effects [4] [9].
The ligand-receptor interaction involves specific molecular recognition at the orthosteric binding site. Computational studies of melanocortin receptors indicate that agonist binding induces conformational changes in the transmembrane helices, particularly transmembrane domain 6, which shifts outward to accommodate G protein coupling. This rearrangement is critical for initiating intracellular signaling cascades. Resomelagon acetate’s small molecular size and lipophilic properties enhance its bioavailability and enable efficient engagement with these hydrophobic transmembrane pockets [9].
Table 1: Structural Features Enabling Selective Melanocortin Receptor Activation by Resomelagon Acetate
| Structural Element | Functional Role | Receptor Specificity |
|---|---|---|
| Extracellular loop domains | Ligand recognition and binding stability | Melanocortin 1 Receptor/Melanocortin 3 Receptor |
| Transmembrane domain 6 | Conformational shift for G protein coupling | Melanocortin 1 Receptor/Melanocortin 3 Receptor |
| Absence of polar peptide bonds | Avoids Melanocortin 2 Receptor activation and cortisol release | Not Melanocortin 2 Receptor |
| C-terminal palmitoylation site | Membrane anchoring and receptor localization | Melanocortin 1 Receptor |
Resomelagon acetate exhibits biased agonism, preferentially activating specific downstream pathways while avoiding others. This selectivity is pharmacologically significant:
The biased signaling profile stems from ligand-specific stabilization of Melanocortin 1 Receptor/Melanocortin 3 Receptor conformations that favor β-arrestin coupling over Gαs. Molecular dynamics simulations suggest that Resomelagon acetate’s rigid structure limits conformational flexibility in the receptor’s intracellular loop 3, a region critical for G protein selectivity. Consequently, it promotes extracellular signal-regulated kinases 1/2-mediated resolution of inflammation while avoiding hyperpigmentation or steroidogenesis [4] [9].
Table 2: Differential Downstream Signaling Pathways Activated by Resomelagon Acetate
| Signaling Pathway | Activation by Resomelagon Acetate | Biological Outcome |
|---|---|---|
| Cyclic adenosine monophosphate/protein kinase A | Minimal | Avoids melanogenesis and cortisol secretion |
| Extracellular signal-regulated kinases 1/2 phosphorylation | Robust (EC₅₀ ~1–100 μM) | Anti-inflammatory gene expression |
| Janus kinase/signal transducer and activator of transcription | Moderate | Immune modulation |
| Nuclear factor kappa-light-chain-enhancer of activated B cells inhibition | Indirect via extracellular signal-regulated kinases 1/2 | Reduced tumor necrosis factor-α/interleukin-6 |
Resomelagon acetate mobilizes intracellular calcium stores as a secondary messenger in immune cells, amplifying its anti-inflammatory effects:
Notably, calcium mobilization occurs independently of extracellular calcium influx. Depletion of endoplasmic reticulum stores with thapsigargin abolished Resomelagon acetate-induced calcium signals, confirming intracellular origins. Pharmacological inhibition of phospholipase C (U-73122) or inositol 1,4,5-trisphosphate receptors (xestospongin C) similarly blocked calcium flux, underscoring the G protein-coupled receptor–inositol 1,4,5-trisphosphate pathway [10].
Table 3: Calcium Mobilization Dynamics Induced by Resomelagon Acetate
| Parameter | Observation | Experimental Model |
|---|---|---|
| Onset of calcium flux | 30 seconds–8 minutes post-treatment | Human embryonic kidney 293A cells |
| Source | Endoplasmic reticulum stores | Thapsigargin-sensitive |
| Key inhibitors | U-73122 (phospholipase C); xestospongin C (inositol 1,4,5-trisphosphate receptor) | Peritoneal macrophages |
| Downstream effectors | Calcium/calmodulin-dependent kinases; cyclic adenosine monophosphate response element-binding protein | Murine inflammation models |
| Functional outcome | Enhanced efferocytosis; interleukin-10 secretion | Acute peritonitis models |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6